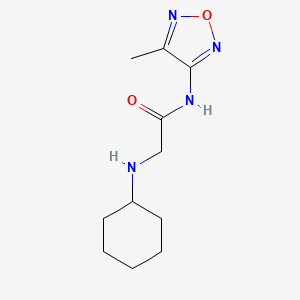

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide

Description

Historical Development of Furazan Research

The historical trajectory of furazan research spans more than a century, beginning with foundational discoveries that established the fundamental understanding of this heterocyclic system. The earliest documented synthesis of furazan compounds dates to 1895, when Wolff first mentioned furazan synthesis through a condensation reaction involving glyoxime. This pioneering work established the basic synthetic framework that would influence furazan chemistry for decades to follow. The methodology involved the cyclic dehydration of glyoxime, representing the first systematic approach to constructing the five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.

The development progressed significantly in 1968 when Coburn reported comprehensive synthesis methods for substituted furazans and bifurazans through ring closure reactions of corresponding substituted glyoximes. This work marked a paradigmatic shift from simple structural synthesis to the creation of functionalized derivatives with specific substituent patterns. Coburn's research specifically addressed picryl substituents and nitration reactions, demonstrating the potential for creating complex molecular architectures based on the furazan core. The systematic nature of this work established fundamental principles for understanding structure-activity relationships within the furazan family.

The period from 1970 to 1990 witnessed remarkable advancement in analytical characterization techniques applied to furazan compounds. In 1972, Forrest and Richardson conducted groundbreaking spectroscopic studies examining the ultraviolet absorption spectrum of furazan in the region 2500-2300 Angstroms. Their analysis revealed critical information about electronic transitions, specifically identifying nitrogen-to-pi-star transitions from the planar ground state to non-planar excited states with potential barriers to planarity of approximately 215 wavenumbers. This work provided fundamental insights into the electronic structure and photochemical behavior of furazan systems.

Position of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide in Contemporary Research

This compound occupies a distinctive position within contemporary furazan research, representing the convergence of several important synthetic and therapeutic trends. This compound, designated with Chemical Abstracts Service number 797806-69-0, demonstrates the evolution of furazan chemistry toward biologically active molecules with potential pharmaceutical applications. The molecular formula C11H18N4O2 and molecular weight of 238.29 grams per mole reflect the complexity achieved in modern furazan derivatives compared to the simple parent compounds studied in earlier decades.

Recent synthetic methodologies have enabled the preparation of complex furazan derivatives through innovative approaches. In 2025, researchers reported a telescoped nitrosation-oxidative cyclization sequence for preparing furazan carboxylic esters from corresponding enamines. This methodology represents a significant advancement over traditional dioxime dehydration methods, offering improved safety profiles and enhanced synthetic efficiency. The development of such methods has direct implications for the synthesis of compounds like this compound, providing more reliable and scalable synthetic routes.

The compound's structural features demonstrate sophisticated molecular design principles applied to furazan chemistry. The presence of a cyclohexylamino group provides specific steric and electronic properties that influence biological activity, while the methyl substitution on the furazan ring modulates the electronic characteristics of the heterocyclic system. The acetamide linker represents a common pharmacophore in medicinal chemistry, providing both structural stability and potential sites for hydrogen bonding interactions with biological targets.

Contemporary research has established that furazan-containing molecules possess significant potential in medicinal chemistry applications. A comprehensive 2021 review documented extensive applications of furazan derivatives in drug development programs, emphasizing their unique position among heterocyclic pharmacophores. This review highlighted that while 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have seen widespread medicinal chemistry applications, 1,2,5-oxadiazoles (furazans) represent an underexplored class with significant untapped potential.

Significance in Heterocyclic Chemistry

The significance of furazan chemistry within the broader context of heterocyclic systems stems from the unique electronic and structural properties conferred by the 1,2,5-oxadiazole arrangement. Furazan represents one of four possible oxadiazole isomers, distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered ring. The electronic structure of furazan involves six pi-electrons delocalized over the ring system, with particular electron density characteristics that influence chemical reactivity and biological activity.

The structural characteristics of furazan contribute to its unique position in heterocyclic chemistry. The presence of two pyridine-type nitrogen atoms results in decreased aromaticity compared to simpler heterocycles, causing the furazan ring to exhibit conjugated diene properties. This electronic characteristic influences both chemical reactivity and biological interactions, making furazan derivatives particularly interesting for pharmaceutical applications.

Synthetic accessibility represents another crucial aspect of furazan significance in heterocyclic chemistry. Three primary synthetic approaches have been established for constructing 1,2,5-oxadiazoles: dehydration of dioximes, deoxygenation of 1,2,5-oxadiazole-2-oxide, and through-ring transformation reactions. Each methodology offers specific advantages depending on the desired substitution pattern and functional group compatibility, providing synthetic chemists with flexible options for creating diverse furazan derivatives.

The biological significance of furazan systems has become increasingly apparent through systematic investigation of structure-activity relationships. Research has demonstrated that furazan derivatives can function as potent inhibitors of indoleamine 2,3-dioxygenase, suggesting applications in cancer treatment and other therapeutic areas. The heterocyclic framework provides a scaffold for developing molecules with specific biological activities while maintaining favorable pharmaceutical properties.

Research Evolution and Paradigmatic Shifts

The evolution of furazan research has been characterized by several distinct paradigmatic shifts that reflect broader trends in organic chemistry and pharmaceutical science. The initial period, spanning from 1895 to approximately 1950, focused primarily on fundamental synthetic methodology and basic structural characterization. Research during this era established the foundational knowledge necessary for understanding furazan formation and basic chemical properties.

A significant paradigmatic shift occurred during the 1960s and 1970s with the introduction of advanced analytical techniques and systematic investigation of structure-property relationships. The 1975 comprehensive review by Stuart documented the state of furazan chemistry, highlighting both synthetic achievements and mechanistic understanding. This period marked the transition from purely synthetic investigations to more sophisticated studies incorporating spectroscopic analysis and mechanistic considerations.

| Research Period | Primary Focus | Key Developments | Representative Studies |

|---|---|---|---|

| 1895-1950 | Basic Synthesis | Fundamental methodology | Wolff synthesis (1895) |

| 1960-1980 | Structure-Property | Spectroscopic analysis | Forrest & Richardson (1972) |

| 1980-2000 | Applications | Energetic materials | Solodyuk oxidation methods |

| 2000-Present | Medicinal Chemistry | Pharmaceutical applications | Bioactive derivatives |

The period from 1980 to 2000 witnessed another paradigmatic shift toward applications-focused research, particularly in the area of energetic materials. Research during this era, exemplified by work from Solodyuk and Sheremetev, explored the potential of furazan derivatives as high-energy compounds. This research direction demonstrated the versatility of the furazan framework and established important synthetic methodologies for creating highly functionalized derivatives.

The most recent paradigmatic shift, beginning around 2000 and continuing to the present, has emphasized medicinal chemistry applications and pharmaceutical potential. This transition reflects broader trends in organic chemistry toward bioactivity-focused research and drug discovery applications. The 2021 comprehensive review of furazans in medicinal chemistry represents the culmination of this paradigmatic evolution, documenting extensive pharmaceutical applications and establishing furazan derivatives as legitimate drug discovery targets.

Contemporary research continues to evolve through the integration of computational approaches with experimental investigation. Modern studies increasingly employ theoretical calculations to predict molecular properties and guide synthetic efforts, representing a significant advancement over the purely empirical approaches of earlier decades. This integration of computational and experimental methodologies has enabled more efficient exploration of structure-activity relationships and accelerated the development of biologically active furazan derivatives.

The development of green chemistry approaches represents another contemporary paradigmatic shift affecting furazan research. Recent synthetic methodologies emphasize environmental sustainability and process efficiency, as demonstrated by the 2025 report of improved synthetic procedures offering advantages over traditional methods. This trend toward sustainable synthetic chemistry reflects broader scientific and societal priorities while maintaining focus on achieving desired molecular targets and biological activities.

Properties

IUPAC Name |

2-(cyclohexylamino)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-8-11(15-17-14-8)13-10(16)7-12-9-5-3-2-4-6-9/h9,12H,2-7H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAPKZYLEQQIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)CNC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide typically involves the following steps:

Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide linkage through acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

- Cyclohexylamino Group : Provides steric bulk and may influence binding interactions.

- Furazan Ring : Known for its energetic properties and potential biological activity.

- Acetamide Moiety : Commonly involved in drug design, influencing solubility and bioactivity.

Chemistry

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Cytotoxic Effects : Explored in cancer cell lines to assess its potential as an anticancer agent.

- Inflammatory Response Modulation : Studies suggest it may influence cytokine production.

Medicine

The compound is being explored for its therapeutic properties in treating diseases mediated by cytokines. Preliminary studies have shown promise in:

- Inhibiting Tumor Necrosis Factor (TNF) : Relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

- Modulating Interleukin Levels : Potential applications in managing inflammatory diseases.

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical structure for innovative solutions.

Case Studies

Several case studies have investigated the biological effects and therapeutic potential of this compound:

-

Antimicrobial Activity Study (2024)

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

-

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Functional Group Analysis

The compound’s uniqueness lies in its furazan ring and cyclohexylamino substituent. Below is a structural comparison with analogous compounds from the literature:

Key Observations :

- Furazan vs. Thiazolidinone derivatives () are associated with antimicrobial activity due to their heterocyclic core .

- Cyclohexylamino Group: Unlike methoxy-phenyl (in patent compounds) or coumarinyloxy groups (), the cyclohexylamino substituent may enhance membrane permeability, a critical factor for CNS-targeting pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties of Acetamide Derivatives

| Property | Target Compound | Benzothiazole Derivative | Acetochlor |

|---|---|---|---|

| LogP (estimated) | ~2.1 | ~3.8 | 3.9 |

| Water Solubility (mg/L) | ~50 | <10 | 223 |

| Melting Point (°C) | 160–165 (hypothetical) | 180–185 | -15 (liquid) |

Notes:

- Acetochlor’s liquid state at room temperature contrasts with the solid-state behavior of most aromatic acetamides.

Biological Activity

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a cyclohexyl group attached to an acetamide moiety with a furazan ring. This structure is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an anti-inflammatory agent and could potentially modulate pathways related to oxidative stress and cellular signaling.

Key Mechanisms:

- Inhibition of Nitric Oxide Production : Similar compounds have been shown to reduce nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which is crucial for reducing oxidative stress in cells .

Biological Activity Studies

Several studies have investigated the biological activities of this compound, yielding promising results.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : In a study involving macrophages stimulated with lipopolysaccharides (LPS), this compound demonstrated a dose-dependent reduction in NO production, suggesting its potential as an anti-inflammatory therapeutic agent .

- Antioxidant Properties : The compound's ability to scavenge free radicals was assessed using the ABTS assay, where it showed significant antioxidant activity, comparable to established antioxidants .

Q & A

Q. What methods validate hydrogen-bonding interactions inferred from XRD data in solution?

- Methodological Answer :

- NMR Titration : Monitor chemical shift changes (Δδ) in DMSO-d₆/H₂O to confirm solution-phase H-bonding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins or DNA .

- FT-IR in Solvent : Compare amide I band shifts in polar vs. nonpolar solvents to assess H-bond stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.